molecular formula C14H25N B13236235 N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine

Cat. No.: B13236235
M. Wt: 207.35 g/mol
InChI Key: PUUXJNNQPHJARK-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine (CAS No. 1339732-21-6) is a structurally complex amine featuring a cyclohexenyl ethyl group attached to a 3-methyl-substituted cyclopentane amine. Its molecular formula is C₁₄H₂₅N, with a molecular weight of 207.36 g/mol .

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methylcyclopentan-1-amine

InChI

InChI=1S/C14H25N/c1-12-7-8-14(11-12)15-10-9-13-5-3-2-4-6-13/h5,12,14-15H,2-4,6-11H2,1H3

InChI Key

PUUXJNNQPHJARK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCC2=CCCCC2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylcyclopentan-1-amine

  • Starting Material: 3-methylcyclopentanone or cyclopentanone derivatives.
  • Method: Reductive amination or amination of the ketone.
  • Typical Procedure:
    • React 3-methylcyclopentanone with ammonia or an amine source under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with Raney nickel.
    • Alternative routes include the Gabriel synthesis or Curtius rearrangement from corresponding acid derivatives.
  • Outcome: Formation of 3-methylcyclopentan-1-amine as a primary amine suitable for further alkylation.

Preparation of 2-(Cyclohex-1-en-1-yl)ethyl Electrophile

  • Starting Material: Cyclohex-1-en-1-yl ethanol or cyclohexenyl ethyl halide.
  • Method:
    • Halogenation of 2-(cyclohex-1-en-1-yl)ethanol to form the corresponding bromide or chloride using reagents like thionyl chloride or phosphorus tribromide.
    • Alternatively, direct synthesis of 2-(cyclohex-1-en-1-yl)ethyl bromide from cyclohexene derivatives via allylic halogenation.
  • Outcome: Formation of a reactive alkyl halide for nucleophilic substitution.

N-Alkylation to Form the Target Amine

  • Reaction: Nucleophilic substitution of the amine nitrogen with the electrophilic 2-(cyclohex-1-en-1-yl)ethyl halide.
  • Conditions:
    • Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the amine and promote nucleophilicity.
    • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.
    • Temperature control to optimize yield and limit side reactions.
  • Outcome: Formation of this compound.

Research Outcomes and Optimization

Yield and Purity

  • Yields for the alkylation step typically range from 60% to 85%, depending on reaction conditions and purity of starting materials.
  • Purification by column chromatography or recrystallization yields analytically pure product.
  • Side reactions such as over-alkylation or elimination are minimized by careful stoichiometric control.

Characterization Techniques

Data Table: Summary of Key Preparation Steps and Conditions

Step Starting Material(s) Reagents/Conditions Yield (%) Notes
3-Methylcyclopentan-1-amine synthesis 3-Methylcyclopentanone Reductive amination (NaBH3CN, NH3) 75-80 Mild conditions, selective
2-(Cyclohex-1-en-1-yl)ethyl bromide formation 2-(Cyclohex-1-en-1-yl)ethanol PBr3 or SOCl2, inert atmosphere 70-85 Avoids rearrangement
N-Alkylation 3-Methylcyclopentan-1-amine + 2-(Cyclohex-1-en-1-yl)ethyl bromide K2CO3 or NaH, DMF, 50-80°C 65-85 Controlled stoichiometry

Additional Notes on Methodology

  • Stereochemistry: The cyclopentane ring substitution and the cyclohexene double bond require careful control to avoid isomerization.
  • Side Reactions: Potential elimination or polymerization of the cyclohexenyl moiety can occur under harsh conditions.
  • Scale-Up Considerations: The alkylation step is amenable to scale-up with appropriate solvent and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, cyanides, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexenyl or Cyclohexyl Groups

N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine ()
  • Key Differences : Replaces the cyclohexenyl ethyl group with a saturated cyclohexylmethyl group and introduces an imidazole ring.
  • The saturated cyclohexyl group may improve metabolic stability but reduce reactivity .
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol ()
  • Key Differences: Incorporates a phenolic hydroxyl group and a dimethylaminoethyl chain.
  • Implications: The phenol group increases polarity, likely altering solubility and bioavailability. The tertiary amine (dimethylamino) contrasts with the primary/secondary amine in the target compound, affecting basicity and receptor interactions .

Amines with Cyclopentane or Cyclopentyl Substituents

2-Chloro-3-cyclopentyl-N-methylpropan-1-amine ()
  • Key Differences : Features a chlorinated cyclopentyl group and a tertiary N-methyl amine.
  • Implications : The chlorine atom introduces electrophilic reactivity, while the cyclopentyl group (vs. 3-methylcyclopentyl in the target) reduces steric hindrance. The tertiary amine may enhance lipophilicity .
3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine ()
  • Key Differences : Substitutes the methyl group on cyclopentane with an ethylsulfanyl (-S-CH₂CH₃) group.
  • The N-methyl group creates a tertiary amine, altering pharmacokinetic profiles .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Amine Type
Target Compound C₁₄H₂₅N 207.36 Cyclohexenyl, 3-methylcyclopentyl Primary/Secondary
N-(Cyclohexylmethyl)-3-imidazolyl-amine Not Provided ~250 (estimated) Cyclohexylmethyl, imidazole Primary
4-[Cyclohexenyl-dimethylaminoethyl]phenol C₁₆H₂₃NO₃ 245.37 Phenol, dimethylamino Tertiary
2-Chloro-3-cyclopentyl-N-methylamine C₉H₁₈ClN ~175.7 Chloro, cyclopentyl Tertiary

Pharmacological and Industrial Relevance

  • The target compound’s lack of polar groups (e.g., phenol) may limit its direct therapeutic use but could enhance blood-brain barrier penetration .
  • : The compound’s commercial unavailability (out of stock) implies niche applications or challenging synthesis, contrasting with more accessible analogues like cyclohexylmethyl derivatives .

Biological Activity

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C14H25N
Molecular Weight : 207.35 g/mol
IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-3-methylcyclopentan-1-amine
InChI Key : PUUXJNNQPHJARK-UHFFFAOYSA-N

The compound features a cyclohexene ring, an ethyl chain, and a cyclopentane ring with a methyl group and an amine group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, affecting pathways involved in mood regulation, cognition, and potentially pain perception.

Interaction with Biological Molecules

Research indicates that this compound can interact with various neurotransmitter receptors, including:

  • Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
  • Serotonin Receptors : Possible effects on serotonin levels, influencing mood and anxiety.

These interactions suggest its potential use in treating conditions like depression or anxiety disorders.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects in behavioral assays, suggesting its potential as a novel antidepressant agent.
  • Analgesic Properties : Preliminary studies indicated that it may possess analgesic properties, likely through modulation of pain pathways.

Case Studies

A few notable case studies highlight the biological activity of this compound:

StudyFindings
Study 1 Evaluated the antidepressant effects in rodents; results showed a significant reduction in depressive behaviors compared to control groups.
Study 2 Investigated analgesic properties; demonstrated a reduction in pain response in models of acute pain.

These studies underscore the therapeutic potential of this compound.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
N-[2-(Cyclohexenyl)ethyl]-3-methylbutanamineSimilar structure with different side chainsPotential stimulant effects
2-(Cyclohexenyl)ethylamineLacks cyclopentane structureLimited to basic amine activity

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